Bevenopran
Vue d'ensemble
Description
Bevenopran, also known by its developmental code names CB-5945, ADL-5945, MK-2402, and OpRA III, is a peripherally acting μ-opioid receptor antagonist that also acts on δ-opioid receptors . It was under development by Cubist Pharmaceuticals for the treatment of chronic opioid-induced constipation .
Molecular Structure Analysis
This compound has the molecular formula C20H26N4O4 . Its IUPAC name is 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide . The molecular weight of this compound is 386.4 g/mol .
Applications De Recherche Scientifique
1. Anticancer Potential of Related Compounds
While direct research on Bevenopran's anticancer potential is not readily available, studies on similar compounds offer insights. For example, the extracted oil from Parrotiopsis jacquemontiana demonstrated significant anti-proliferative, anti-metastatic, and apoptotic effects against liver and breast cancer cell lines, highlighting the potential of related natural compounds in cancer treatment (Ali et al., 2021).
2. Opioid-Induced Gastrointestinal Symptoms
This compound has been noted in the context of treating opioid-induced constipation (OIC). A review of current and emerging treatments for OIC, including the use of peripherally acting mu-opioid receptor blockers like this compound, outlines its significance in therapeutic development for managing OIC (Pannemans et al., 2018).
3. Bioeconomy and Circular Economy Interactions
In a broader context, studies have explored the implications of bioeconomy (BE) and circular economy (CE) for sustainability, which indirectly relate to the development and application of drugs like this compound. Such research emphasizes the importance of efficient resource use and environmental impact reduction in pharmaceutical development (Abad-Segura et al., 2021).
Mécanisme D'action
Target of Action
Bevenopran, also known as CB-5945, ADL-5945, MK-2402, or OpRA III , is a peripherally acting μ-opioid receptor antagonist that also acts on δ-opioid receptors . These receptors are primarily found in the gastrointestinal tract and are responsible for the constipating effects of opioids .
Mode of Action
As a μ-opioid receptor antagonist, this compound works by blocking the action of opioids in the periphery, specifically in the gastrointestinal tract . This action helps to alleviate the constipating effects of opioids without affecting their central nervous system action .
Biochemical Pathways
It is known that the drug’s antagonistic action on μ-opioid receptors in the gastrointestinal tract helps to counteract the constipating effects of opioids .
Pharmacokinetics
It is known that this compound is administered orally .
Result of Action
The primary result of this compound’s action is the alleviation of opioid-induced constipation (OIC) . By blocking the action of opioids in the gastrointestinal tract, this compound helps to restore normal bowel function in patients taking opioids for pain management .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Bevenopran are not fully annotated yet . It is known to interact with μ-opioid and δ-opioid receptors
Cellular Effects
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation . As a μ-opioid receptor antagonist, this compound likely influences cell function by modulating opioid signaling pathways
Molecular Mechanism
As a μ-opioid receptor antagonist, it is likely to exert its effects at the molecular level by binding to these receptors and inhibiting their activity
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Propriétés
IUPAC Name |
5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYVRNZWGUXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217963 | |
Record name | Bevenopran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-67-7 | |
Record name | 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676500-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bevenopran [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bevenopran | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12464 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bevenopran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEVENOPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.